Fmoc-D-Arg(Boc)2-OH

Descripción general

Descripción

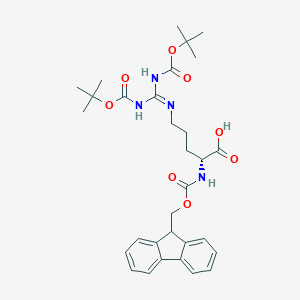

Fmoc-D-Arg(Boc)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino group, and the tert-butoxycarbonyl (Boc) groups, which protect the guanidino side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-D-Arg(Boc)2-OH is extensively used in solid-phase peptide synthesis (SPPS) for the creation of arginine-containing peptides. Its dual protection allows for selective deprotection and coupling, facilitating the synthesis of complex peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. These peptides are valuable in studying protein-protein interactions and cellular signaling pathways .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides for drug development .

Mecanismo De Acción

Target of Action

Fmoc-D-Arg(Boc)2-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in the peptide chain . The role of this compound is to protect these amino groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The mode of action of this compound involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the process of peptide synthesis . During this process, the Fmoc group protects the amine groups of the amino acids, allowing for the sequential addition of amino acids to the peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, revealing the original amine group .

Pharmacokinetics

The compound’s properties, such as its solubility and stability, can impact its effectiveness in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound prevents unwanted reactions and ensures the correct sequence of amino acids in the final peptide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the choice of solvent can impact the solubility of the compound and thus its effectiveness in peptide synthesis . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-Arg(Boc)2-OH plays a significant role in biochemical reactions, particularly in the synthesis of Arg-containing peptides . It interacts with various biomolecules during this process. For instance, it can be coupled using standard activation methods such as PyBOP or TBTU .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Arg(Boc)2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with Boc groups. The reaction conditions often involve the use of diisopropylethylamine (DIEA) as a base and various solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-Arg(Boc)2-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine or other bases, and removal of Boc groups using trifluoroacetic acid (TFA)

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as PyBOP or TBTU.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal

Coupling: PyBOP or TBTU in the presence of a base such as DIEA.

Major Products Formed:

Actividad Biológica

Fmoc-D-Arg(Boc)2-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-D-arginine, is a derivative of the amino acid arginine that incorporates specific protective groups to enhance its stability and utility in peptide synthesis. This compound is particularly significant in the field of medicinal chemistry and biochemistry due to its potential biological activities and applications in therapeutic peptides.

Structure

The chemical formula of this compound is . It features:

- Fmoc Group : A fluorenylmethyloxycarbonyl protecting group at the N-terminal.

- Boc Groups : Two tert-butyloxycarbonyl (Boc) groups on the side chain.

Stability

Research indicates that this compound exhibits stability in various solvents, which is crucial for its application in solid-phase peptide synthesis (SPPS). It can be stored in solution for up to one week without significant degradation, making it suitable for both laboratory and industrial peptide synthesis .

The biological activities of this compound are primarily linked to its parent compound, arginine. Arginine is known to play essential roles in:

- Nitric Oxide Production : It serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule involved in vasodilation and immune response.

- Immune Function : Arginine enhances T-cell function and promotes wound healing by stimulating collagen synthesis.

Therapeutic Applications

Peptides synthesized using this compound have shown promise in various therapeutic domains:

- Immunotherapy : Peptides incorporating arginine residues have been found to enhance binding affinities to immune receptors, potentially improving immune responses against tumors.

- Antimicrobial Activity : Certain peptides derived from arginine exhibit antimicrobial properties, which can be beneficial in treating infections .

Case Studies

- Peptide Synthesis and Immune Modulation : A study demonstrated that peptides synthesized with this compound exhibited improved binding to immune receptors, enhancing the immune response in vitro. Techniques such as surface plasmon resonance (SPR) were employed to assess binding affinities .

- Antifungal Peptide Development : Research has shown that peptides containing arginine can suppress fungal growth. For instance, tryptic peptides derived from Bacillus subtilis cultures demonstrated significant antifungal activity against common spoilage fungi .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Stability | Biological Activity |

|---|---|---|---|

| This compound | Fmoc and two Boc protecting groups | Stable in solution | Immune modulation, antimicrobial |

| Fmoc-D-Arg(Z)2-OH | Fmoc and Z protecting groups | Moderate stability | Similar to D-Arg(Boc)2 |

| Fmoc-Arg(Pbf)-OH | Fmoc and Pbf protecting groups | Less stable | Limited due to δ-lactam formation |

Propiedades

IUPAC Name |

(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAALELGEWGQEG-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586504 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-34-3 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.